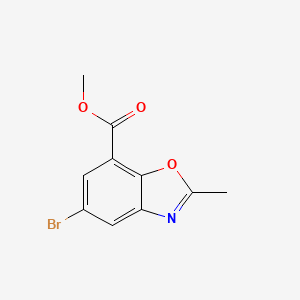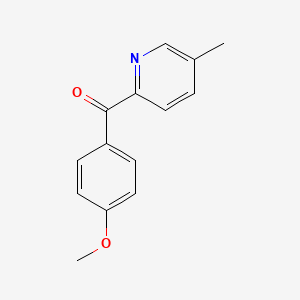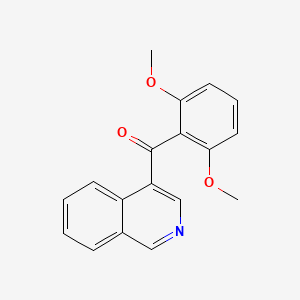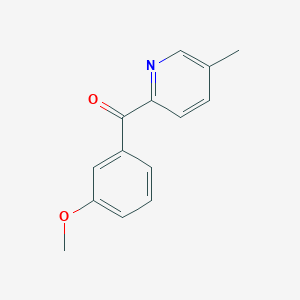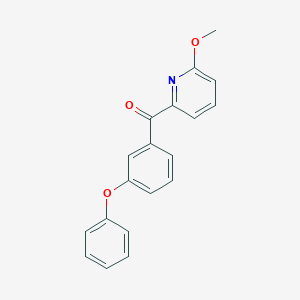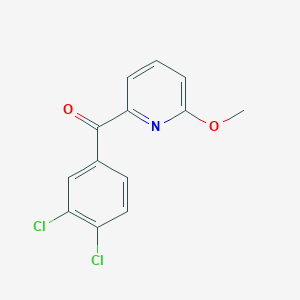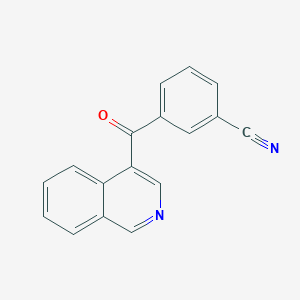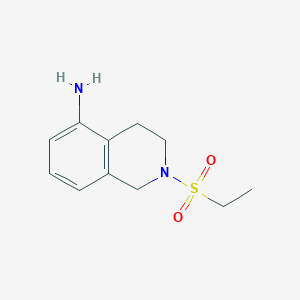
2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine
Übersicht
Beschreibung
2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
1,2,3,4-Tetrahydroisoquinoline derivatives undergo various chemical reactions that are significant for synthetic organic chemistry. For instance, these compounds participate in redox-neutral annulations with electron-deficient substrates, such as o-Tolualdehydes and 2-(2-Oxoethyl)malonates, demonstrating dual C-H functionalization. Acetic acid often serves as a solvent and promoter in these transformations, showcasing the versatility of these compounds in synthetic applications (Paul, Adili, & Seidel, 2019); (Zhu, Chandak, & Seidel, 2018).
Applications in Medicinal Chemistry
The structural motif of 1,2,3,4-tetrahydroisoquinoline is prevalent in various biologically active molecules, indicating its significance in medicinal chemistry. Research has been dedicated to synthesizing substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, highlighting the therapeutic relevance of these compounds (Redda, Gangapuram, & Ardley, 2010).
Stereochemical Considerations
Stereochemical aspects play a crucial role in the reactivity and biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives. For example, certain derivatives undergo stereo selective transformations, providing valuable insights into the stereochemical preferences and mechanisms of these reactions (Sugiura, Asai, & Hamada, et al., 1997).
Enzymatic Interactions
The interactions of tetrahydroisoquinoline derivatives with enzymes, such as amine N-sulfotransferase, are of interest for understanding their metabolic pathways and potential therapeutic applications. These studies shed light on the biological transformations and fate of these compounds in biological systems (Ramaswamy & Jakoby, 1987).
Catalytic Applications
Catalytic processes involving tetrahydroisoquinoline derivatives are explored for the synthesis of complex organic molecules. For instance, palladium-catalyzed aminations using derivatives of 2-(Trimethylsilyl)ethanesulfonyl amide showcase the utility of these compounds in facilitating challenging bond-forming reactions (Anjanappa, Mullick, & Selvakumar, et al., 2008).
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-7-6-10-9(8-13)4-3-5-11(10)12/h3-5H,2,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQPVXVPDNRJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


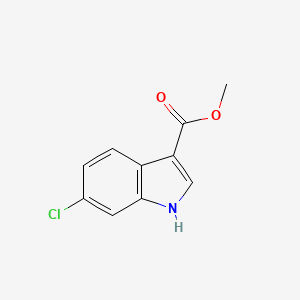
![tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1421705.png)
